molecular formula C11H14ClNO B14310808 N-tert-Butyl-N-chlorobenzamide CAS No. 116222-70-9

N-tert-Butyl-N-chlorobenzamide

Cat. No.: B14310808
CAS No.: 116222-70-9
M. Wt: 211.69 g/mol
InChI Key: MNYQVABSAVJKRI-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-chlorobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-tert-Butyl-N-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-chlorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-4-chlorobenzamide
  • N-tert-Butyl-3-chlorobenzamide
  • N-tert-Butyl-benzamide

Uniqueness

N-tert-Butyl-N-chlorobenzamide is unique due to the presence of both a tert-butyl group and a chlorine atom, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .

Properties

116222-70-9

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-tert-butyl-N-chlorobenzamide

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

MNYQVABSAVJKRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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